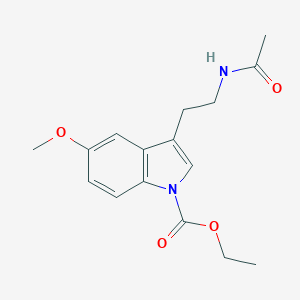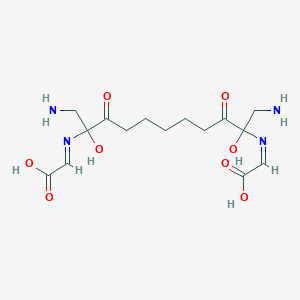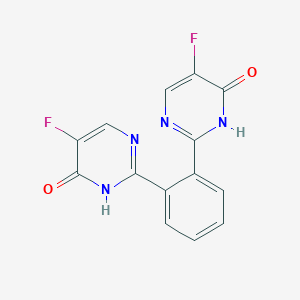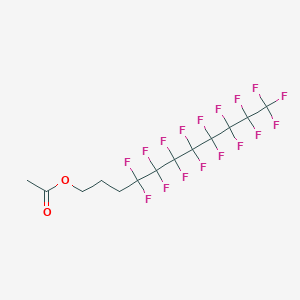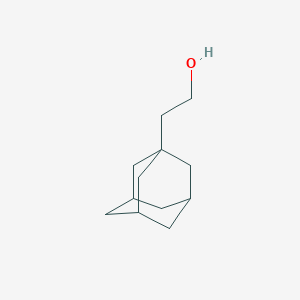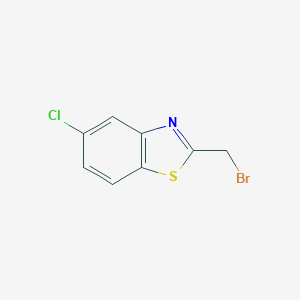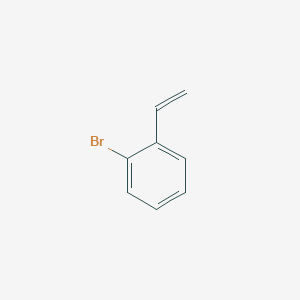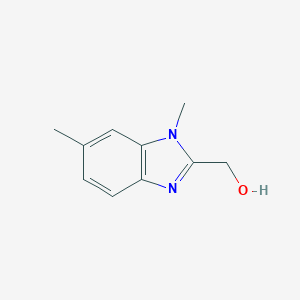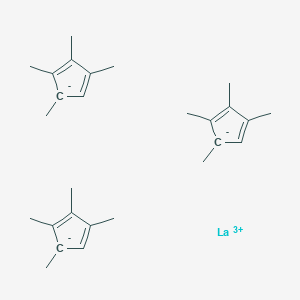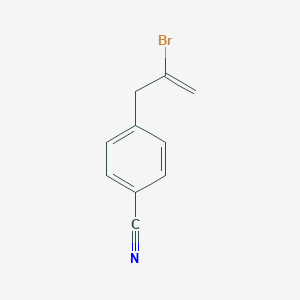
2-Bromo-3-(4-cyanophenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Bromo-3-(4-cyanophenyl)-1-propene" is a brominated propene derivative with a cyanophenyl group attached. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated propene derivatives and their chemical behavior, which can be extrapolated to understand the properties and reactivity of "2-Bromo-3-(4-cyanophenyl)-1-propene" .
Synthesis Analysis
The synthesis of brominated propene derivatives can involve the treatment of related compounds with bromine, followed by other reagents to achieve the desired substitution pattern. For example, allyl phenyl sulfide can be treated with bromine and aqueous sodium hydroxide to yield 2-phenylthio-3-bromopropene . This suggests that a similar approach could be used to synthesize "2-Bromo-3-(4-cyanophenyl)-1-propene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated propene derivatives can be complex, with the possibility of different conformers. For instance, 2-bromo-3-chloro-1-propene exhibits a mixture of conformers in the gas phase, with the anti conformer being more stable . The steric repulsion between substituents can also affect the coplanarity of the molecule, as seen in the case of 2-bromo, 4'-dimethylamino, α-cyanostilbene . These findings highlight the importance of considering steric effects when analyzing the molecular structure of "2-Bromo-3-(4-cyanophenyl)-1-propene".
Chemical Reactions Analysis
Brominated propene derivatives can participate in various chemical reactions. For example, 3-bromo-2-trimethylsilyl-1-propene can react with electrophiles to yield functionalized vinylsilanes . This indicates that "2-Bromo-3-(4-cyanophenyl)-1-propene" may also undergo reactions with electrophiles, potentially leading to a range of functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated propene derivatives can be influenced by their molecular structure. The presence of halogen atoms and other substituents can affect properties such as boiling point, melting point, and reactivity. The copolymers of styrene with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates show decomposition in a two-step process, indicating thermal stability influenced by the substituents . This suggests that "2-Bromo-3-(4-cyanophenyl)-1-propene" may also exhibit unique thermal properties due to its bromo and cyanophenyl groups.
科学的研究の応用
Copolymerization with Styrene
- 2-Bromo-3-(4-cyanophenyl)-1-propene has been utilized in the preparation of novel trisubstituted ethylenes, specifically in ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. These compounds have been copolymerized with styrene, leading to the formation of copolymers with distinct properties. The composition, structure, and decomposition behavior of these copolymers were extensively studied, providing valuable insights into their potential applications in materials science (Kharas et al., 2016).
Influence on Mesomorphic Properties
- The compound has been a part of the study on the mesomorphic properties of bromo and cyano substituted diarylethanes. The research revealed how the bromo or cyano group, positioned in meta or para positions, affects the mesomorphic range and the clearing point. This is particularly relevant in the field of liquid crystal technology (Tinh, Zann, & Dubois, 1979).
Structural Analysis in Crystallography
- A related compound, (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, has been analyzed in crystallography to understand its molecular structure, including dihedral angles and intermolecular interactions. Such studies are crucial for the development of new materials and understanding molecular interactions in solid states (Jasinski et al., 2010).
Reactivity Towards Electrophiles
- The reactivity of compounds like 3-bromo-2-trimethylsilyl-1-propene towards various electrophiles has been explored. These studies contribute to synthetic chemistry, providing pathways for synthesizing functionally diverse compounds and intermediates for pharmaceuticals and materials science (Knockel & Normant, 1984).
Synthesis of Antimicrobial Agents
- Research on the synthesis and characterization of substituted phenyl azetidines, starting with compounds like 2-(4-bromo phenyl) methyl cyanide, has highlighted the potential of these compounds in developing antimicrobial agents. This is significant in medicinal chemistry for designing new drugs and treatments (Doraswamy & Ramana, 2013).
Safety And Hazards
The safety data sheet (SDS) for 2-Bromo-3-(4-cyanophenyl)-1-propene is available5. However, the specific details about its safety and hazards are not provided in the search results.
将来の方向性
The search results do not provide specific information about the future directions of 2-Bromo-3-(4-cyanophenyl)-1-propene.
Relevant Papers
The search results do not provide any relevant papers about 2-Bromo-3-(4-cyanophenyl)-1-propene.
Please note that this analysis is based on the information available in the search results, and it may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
特性
IUPAC Name |
4-(2-bromoprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLJXFRHNXADQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435683 |
Source


|
| Record name | 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-cyanophenyl)-1-propene | |
CAS RN |
148252-40-8 |
Source


|
| Record name | 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

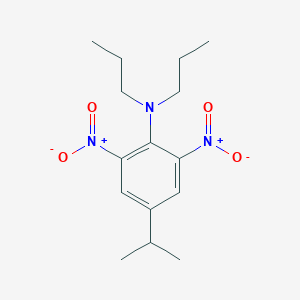
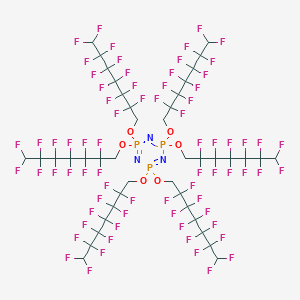
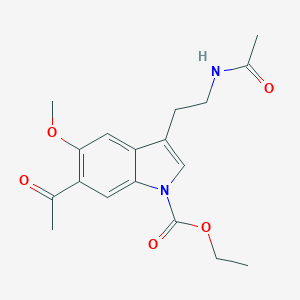
![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)
